2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol
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Overview
Description
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound features a furan ring, a phenyl group, and an ethanol moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol typically involves the reaction of furan-2-ylmethanamine with benzaldehyde under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanone.
Reduction: Formation of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethane.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanone
- 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethane
- 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-propanol
Uniqueness
2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol is unique due to its specific combination of a furan ring, phenyl group, and ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKADTNMYSKOWTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384602 |
Source
|
Record name | 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247225-86-1 |
Source
|
Record name | 2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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